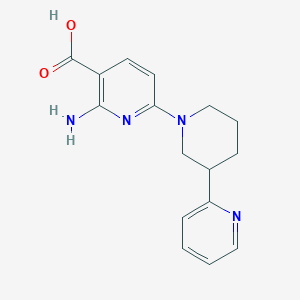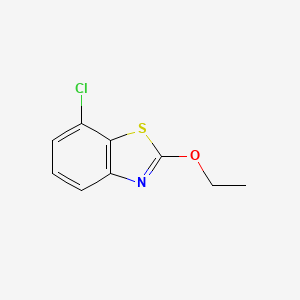
3-Hydroxytetrahydro-2H-thiopyran1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxytetrahydro-2H-thiopyran1-oxide is a heterocyclic compound containing a sulfur atom within a six-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxytetrahydro-2H-thiopyran1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thiol with an epoxide in the presence of a base, leading to the formation of the thiopyran ring. The reaction conditions often require moderate temperatures and inert atmospheres to prevent oxidation of the thiol group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxytetrahydro-2H-thiopyran1-oxide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfur atom can be reduced to form a thiol derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-oxotetrahydro-2H-thiopyran1-oxide.
Reduction: Formation of 3-mercaptotetrahydro-2H-thiopyran1-oxide.
Substitution: Formation of various substituted thiopyran derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxytetrahydro-2H-thiopyran1-oxide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Hydroxytetrahydro-2H-thiopyran1-oxide involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter cellular signaling pathways, and induce changes in gene expression. These effects are mediated through its ability to form covalent bonds with target proteins and disrupt normal cellular functions.
Comparación Con Compuestos Similares
Tetrahydropyran: A similar compound with an oxygen atom instead of sulfur.
Thiopyran-3-one 1,1-dioxide: Another sulfur-containing heterocycle with different oxidation states.
Uniqueness: 3-Hydroxytetrahydro-2H-thiopyran1-oxide is unique due to its specific ring structure and the presence of both hydroxyl and sulfur functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C5H10O2S |
|---|---|
Peso molecular |
134.20 g/mol |
Nombre IUPAC |
1-oxothian-3-ol |
InChI |
InChI=1S/C5H10O2S/c6-5-2-1-3-8(7)4-5/h5-6H,1-4H2 |
Clave InChI |
NHQIHFBKPAPWBX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CS(=O)C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(4-Chloro-2-nitro-phenyl)-ethyl]-methyl-amine](/img/structure/B8493417.png)
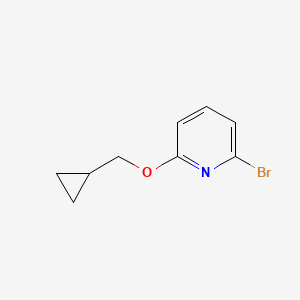
![4,5,6,7-Tetrahydrofuro[3,2-c]pyridine HCL](/img/structure/B8493447.png)

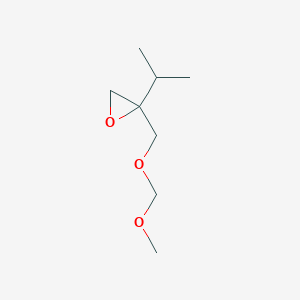
![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-phenylamine](/img/structure/B8493461.png)
![2-Chloro-6-(4-methoxybenzyl)-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B8493474.png)

![2,2-dimethyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-propanal](/img/structure/B8493483.png)
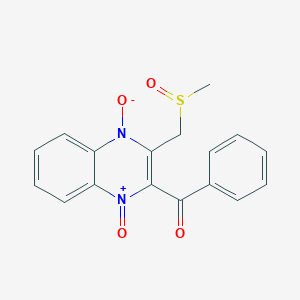

![2-Imidazolidinone,1-benzo[b]thien-5-yl-3-(3-pyridinyl)-](/img/structure/B8493503.png)
